molecular formula C30H29N7O3 B12405777 Resencatinib CAS No. 2546117-79-5

Resencatinib

Cat. No.: B12405777
CAS No.: 2546117-79-5
M. Wt: 535.6 g/mol
InChI Key: WNPSOODWDSNATA-DPHZAUTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resencatinib is a synthetic organic compound known for its role as a potent tyrosine kinase inhibitor. It specifically targets the RET receptor tyrosine kinase, which is implicated in the development of various cancers, including breast cancer, gastric cancer, bowel cancer, thyroid carcinomas, non-small cell lung cancer, and chronic myelomonocytic leukemia . The inhibition of the RET receptor is a validated anti-tumor mechanism, making this compound a promising candidate in cancer therapy.

Preparation Methods

The synthetic routes for resencatinib involve multiple steps, including the formation of its bicyclic derivative. The preparation method is detailed in patent WO2020228756A1, which describes the use of specific reagents and conditions to achieve the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Resencatinib undergoes various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the alkyne group in this compound reacting with azide-containing molecules . Common reagents and conditions for this reaction include copper catalysts and appropriate solvents. The major products formed from these reactions are typically cycloaddition products, which can be used in further chemical modifications or biological studies.

Scientific Research Applications

Resencatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in click chemistry due to its alkyne group . In biology and medicine, this compound’s role as a RET receptor tyrosine kinase inhibitor makes it a valuable tool in cancer research and therapy. It has shown efficacy in treating non-small cell lung cancer and other RET-positive cancers . Additionally, this compound’s ability to inhibit specific molecular targets makes it a useful compound in studying cellular signaling pathways and cancer biology.

Comparison with Similar Compounds

Resencatinib is unique among tyrosine kinase inhibitors due to its specific targeting of the RET receptor. Similar compounds include selpercatinib and pralsetinib, which are also RET inhibitors used in cancer therapy . this compound’s distinct chemical structure and binding properties may offer advantages in terms of efficacy and selectivity. Other similar compounds include vandetanib and cabozantinib, which target multiple tyrosine kinases but also inhibit RET . The uniqueness of this compound lies in its potent and selective inhibition of the RET receptor, making it a valuable addition to the arsenal of cancer therapeutics.

Properties

CAS No.

2546117-79-5

Molecular Formula

C30H29N7O3

Molecular Weight

535.6 g/mol

IUPAC Name

6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1

InChI Key

WNPSOODWDSNATA-DPHZAUTASA-N

Isomeric SMILES

C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O

Canonical SMILES

CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.